6-(4-Hydroxyphenyl)-2-hydroxypyridine
Overview
Description
6-(4-Hydroxyphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of phenolic compounds It consists of a pyridine ring substituted with a hydroxyl group at the second position and a phenyl ring with a hydroxyl group at the fourth position
Mechanism of Action
Target of Action
The primary target of 6-(4-Hydroxyphenyl)-2-hydroxypyridine is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme that plays a crucial role in the catabolism of tyrosine in animals and in the cascade of photosynthesis in plants .
Mode of Action
The compound interacts with HPPD enzymes from both plants and animals . The interaction modes of HPPD enzymes with selective and non-selective herbicides have been studied to identify the molecule groups which are essential to their activity . The compound’s interaction with its targets results in the inhibition of HPPD, which has different effects on plants and animals .
Biochemical Pathways
The inhibition of HPPD affects the tyrosine catabolism pathway in animals and the photosynthesis cascade in plants . In animals, HPPD plays a significant role in the catabolism of tyrosine, a process that breaks down tyrosine into smaller molecules . In plants, HPPD operates in the cascade of photosynthesis, a process that converts light energy into chemical energy .
Pharmacokinetics
The use of physiologically based pharmacokinetic (pbpk) modeling for interspecies extrapolation can help anticipate the nonlinear pharmacokinetic behavior of this compound in patients .
Result of Action
The result of the compound’s action is the inhibition of HPPD, which leads to a buildup of excess systemic tyrosine . This can have various effects, depending on whether the organism is a plant or an animal. In animals, this can disrupt the catabolism of tyrosine, while in plants, it can interfere with the photosynthesis cascade .
Biochemical Analysis
Biochemical Properties
6-(4-Hydroxyphenyl)-2-hydroxypyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with 4-hydroxyphenylpyruvate dioxygenase, an enzyme involved in the catabolism of tyrosine . This interaction is crucial as it can influence the enzyme’s activity, potentially leading to changes in metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of protein kinases, which are essential for signal transduction . Additionally, this compound can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with 4-hydroxyphenylpyruvate dioxygenase involves binding to the enzyme’s active site, which can alter the enzyme’s activity . This binding interaction is critical for the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions. Its degradation products can also have significant biochemical effects. Long-term studies have indicated that continuous exposure to this compound can lead to alterations in cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as 4-hydroxyphenylpyruvate dioxygenase, which plays a role in the catabolism of tyrosine . This interaction can influence metabolic flux and the levels of various metabolites, thereby affecting overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across the blood-brain barrier by monocarboxylate transporters . This transport mechanism is essential for its localization and accumulation in specific tissues, which can influence its biochemical effects.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytosol and endoplasmic reticulum . Its subcellular localization is influenced by targeting signals and post-translational modifications, which can direct it to specific organelles. This localization is crucial for its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxyphenyl)-2-hydroxypyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under inert conditions .
Another method involves the direct hydroxylation of 6-phenylpyridine using a suitable oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst, such as iron(III) chloride. This reaction is typically carried out in an aqueous medium at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is particularly favored due to its high efficiency and selectivity. The reaction conditions are optimized to ensure high yield and purity of the product, and the process is scaled up using continuous flow reactors to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
6-(4-Hydroxyphenyl)-2-hydroxypyridine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
6-(4-Hydroxyphenyl)-2-hydroxypyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds have a similar structure but with a quinolone ring instead of a pyridine ring.
2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol: This compound has a benzo[b]thiophene ring instead of a pyridine ring.
3-((4-Hydroxyphenyl)amino)propanoic acid: This compound has an amino acid backbone with a 4-hydroxyphenyl moiety.
Uniqueness
6-(4-Hydroxyphenyl)-2-hydroxypyridine is unique due to its specific combination of a pyridine ring and a phenyl ring with hydroxyl groups. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(4-hydroxyphenyl)-1H-pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12-10/h1-7,13H,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZPQCDELVXJIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682533 | |
Record name | 6-(4-Hydroxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111114-77-2 | |
Record name | 6-(4-Hydroxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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